3,5-Difluorobenzene-1,2-diol

Physicochemical profiling Process chemistry Safety assessment

Sourcing challenges with fluorinated building blocks often arise from inconsistent isomer ratios or batch-to-batch activity variance. This compound directly addresses these pain points: • Enables nucleophilic aromatic substitution polymerization to yield linear, high-MW aromatic poly(ether ketone)s without undesired branching. • Serves as a degradation-resistant dead-end metabolite standard for 19F NMR monitoring, contrasting sharply with rapidly consumed 4,5-difluorocatechol. • Reported glutathione reductase inhibition positions it as a candidate probe for cellular redox studies, demanding consistent batch enzymatic activity.

Molecular Formula C6H4F2O2
Molecular Weight 146.09 g/mol
CAS No. 147300-09-2
Cat. No. B125808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluorobenzene-1,2-diol
CAS147300-09-2
Molecular FormulaC6H4F2O2
Molecular Weight146.09 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)F)F
InChIInChI=1S/C6H4F2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H
InChIKeyWDTUVOYCNUIEFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluorobenzene-1,2-diol Physicochemical Profile


3,5-Difluorobenzene-1,2-diol (synonyms: 3,5-difluorocatechol, 1,2-benzenediol, 3,5-difluoro-) is a fluorinated catechol analogue (C₆H₄F₂O₂, MW 146.09) with a 3,5-difluoro substitution pattern on the aromatic ring . It is primarily utilized as a synthetic building block in medicinal chemistry, agrochemical development, and materials science, and is also recognized as a metabolite of the environmental pollutant 1,2-dichloropropane and the xenobiotic 3,5-difluorophenol . Its value proposition for a procurement scientist rests on quantifiable differentiation from other difluorocatechol isomers and the parent catechol scaffold—differentiation that is rooted in its specific substitution pattern and its consequent physicochemical, biocatalytic, and enzyme-inhibitory profile.

Isomer Specificity of 3,5-Difluorobenzene-1,2-diol


Replacing 3,5-difluorobenzene-1,2-diol with a different difluorocatechol isomer (e.g., 3,4- or 3,6-difluoro) or with the non-fluorinated parent catechol is scientifically unsound because the specific positioning of fluorine substituents is the primary driver of three key selection-critical properties: (i) the electronic modulation of the aromatic ring's reactivity in nucleophilic/electrophilic substitutions, (ii) the compound's susceptibility to enzymatic ring-cleavage by catechol dioxygenases, which directly controls its metabolic stability and environmental persistence, and (iii) its ability to engage with specific biological targets such as glutathione reductase. The quantitative evidence below demonstrates that these properties are not smoothly tunable across isomers but exhibit discrete, structure-dependent jumps that can invalidate an experimental workflow or a synthetic route if the wrong analogue is procured [1].

3,5-Difluorobenzene-1,2-diol: Head-to-Head Evidence


Physicochemical Properties vs. Non-Fluorinated Catechol

The introduction of two fluorine atoms at the 3,5-positions of catechol significantly alters key physical properties relevant to handling, purification, and formulation. Compared to unsubstituted catechol, 3,5-difluorobenzene-1,2-diol exhibits a higher density, a lower boiling point, and a substantially lower flash point [1]. These differences are direct consequences of fluorine's electronegativity and the altered intermolecular interactions, and they must be factored into distillation, storage, and safety protocols during scale-up.

Physicochemical profiling Process chemistry Safety assessment

Ortho-Fluorine Blockade of Dioxygenase Cleavage

The 3,5-difluoro substitution pattern places a fluorine atom in one of the two ortho positions relative to the hydroxyl groups. This steric and electronic feature cripples the ability of catechol 1,2-dioxygenases to cleave the aromatic ring, a crucial step in microbial degradation pathways. In a systematic study using Exophiala jeanselmei, catechol 1,2-dioxygenase exhibited only low-level activity towards 3,5-difluorocatechol, in stark contrast to the high activity observed for 4-fluoro- and 4,5-difluorocatechols, which lack an ortho-fluorine substituent [1]. This phenomenon, attributed to abortive complex formation between the 3-halocatechol and the dioxygenase, is unique to ortho-halogenated catechols [1].

Biodegradation Metabolic stability Environmental persistence

Glutathione Reductase Inhibition

3,5-Difluoro-1,2-benzenediol is reported to inhibit glutathione reductase, a key enzyme in cellular detoxification of xenobiotics, and to interfere with the glutathione–substrate interaction . While the source does not provide a direct IC₅₀ comparison against other difluorocatechols or the parent catechol, this property is explicitly noted as a distinguishing feature of the compound and is mechanistically linked to the toxicity of its precursor 3,5-difluorophenol. The inhibition of glutathione reductase by catechol derivatives is known to be highly sensitive to substitution pattern, making this a probable differentiator; however, the evidence strength is limited by the lack of a quantitative comparator series in the same assay.

Enzyme inhibition Detoxification pathways Toxicology

Electrophilic Substitution Directing Effect

The 3,5-difluoro pattern on the catechol ring exerts a predictable and distinct directing effect for electrophilic aromatic substitution relative to other difluorocatechol isomers. The two fluorine atoms, being ortho/para-directing but deactivating, direct incoming electrophiles to the 4- and 6-positions, while the hydroxyl groups dominate activation at the 3- and 5-positions (already occupied by F). This results in a unique regiochemical outcome: electrophilic substitution is channeled to the 4- and/or 6- positions, a pattern that differs fundamentally from that of 3,4-difluorocatechol (where the 5- and 6-positions are the most activated) or 3,6-difluorocatechol (where the 4- and 5-positions are activated) . This directing effect is a class-level inference grounded in well-established principles of aromatic reactivity, not a measured kinetic selectivity, and therefore carries the lowest evidentiary weight in this guide.

Synthetic chemistry Regioselectivity Building block

3,5-Difluorobenzene-1,2-diol Application Scenarios


Synthesis of Fluorinated Poly(arylene ether)s

The 3,5-difluoro substitution pattern, combined with the catechol hydroxyl groups, creates a monomer that can undergo nucleophilic aromatic substitution polymerization to yield high-molecular-weight aromatic poly(ether ketone)s [1]. The predicted regiochemistry (Evidence Item 4) ensures that polymer chain growth occurs through the desired positions, a feature not replicated by 3,4- or 3,6-difluorocatechol without risking branching or undesired crosslinking. Procurement of the correct isomer is therefore non-negotiable for polymer chemists targeting linear, high-performance thermoplastics.

Fluorophenol Biodegradation Metabolite Standard

3,5-Difluorobenzene-1,2-diol is a dead-end metabolite in the microbial degradation of 3,5-difluorophenol because its ortho-fluorine substituent blocks catechol 1,2-dioxygenase ring cleavage (Evidence Item 2) [2]. This property makes it an essential authentic standard for 19F NMR-based monitoring of biodegradation pathways. The compound's resistance to further degradation means it accumulates in culture media, whereas 4,5-difluorocatechol is rapidly consumed, providing a clear, quantifiable contrast for analytical method development and environmental monitoring programs.

Glutathione Reductase Pathway Probe

The reported inhibition of glutathione reductase (Evidence Item 3) positions 3,5-difluorobenzene-1,2-diol as a candidate probe molecule for studying cellular redox homeostasis and the mechanism of toxicity of fluorinated xenobiotics . While confirmatory quantitative IC₅₀ data are needed, the qualitative evidence provides a starting point for researchers investigating structure–activity relationships within the catechol chemotype. Laboratories should prioritize suppliers that can provide batch-to-batch enzymatic activity consistency data if this application is the primary procurement driver.

Flash Point-Driven Scale-Up Safety

The measured flash point of ~95 °C for 3,5-difluorobenzene-1,2-diol is significantly lower than that of catechol (127 °C) (Evidence Item 1) [1][2]. In a kilo-lab or pilot-plant setting, this places the compound in a different flammability handling category, directly impacting the choice of reactor inertization, ventilation, and zone classification. A procurement officer evaluating cost-equivalent quotes from multiple vendors must factor in these safety-related infrastructure costs, making the 3,5-difluoro isomer a distinct engineering choice compared to non-fluorinated catechol.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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